molecular formula C4H11NO B1581441 3-Aminobutan-2-ol CAS No. 42551-55-3

3-Aminobutan-2-ol

Cat. No.: B1581441
CAS No.: 42551-55-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-UHFFFAOYSA-N
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Description

3-Aminobutan-2-ol is an organic compound with the molecular formula C4H11NO. It is a secondary alcohol and a primary amine, making it a versatile molecule in organic synthesis. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminobutan-2-ol can be synthesized through several methods. One common route involves the reduction of 3-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3-aminobutan-2-one. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Aminobutan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-aminobutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 3-aminobutan-1-ol using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Aminobutan-2-one

    Reduction: 3-Aminobutan-1-ol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Aminobutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminobutan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol and primary amine, it can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. These properties make it a valuable compound in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutan-1-ol: Similar in structure but differs in the position of the hydroxyl group.

    2-Aminobutan-1-ol: Another isomer with the amino group at a different position.

    3-Aminopropanol: A shorter chain analog with similar functional groups.

Uniqueness

3-Aminobutan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a secondary alcohol and primary amine makes it particularly versatile in various synthetic and research applications.

Properties

IUPAC Name

3-aminobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280624
Record name 3-aminobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42551-55-3
Record name 42551-55-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminobutan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobutan-2-ol
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Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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